molecular formula C22H15F3N2O4 B15040835 (2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide

(2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide

Cat. No.: B15040835
M. Wt: 428.4 g/mol
InChI Key: MIMDRJHVYRYGOU-KTKRTIGZSA-N
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Description

(2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a nitro group, a trifluoromethyl group, and a phenoxy group, making it a subject of interest in various fields of scientific research. Its chemical structure allows it to participate in a variety of chemical reactions, making it valuable for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of a phenoxy-substituted benzene ring, followed by the introduction of a trifluoromethyl group through electrophilic substitution. The final step involves the formation of the amide bond through a condensation reaction between the nitro-substituted phenoxy compound and a phenylprop-2-enamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and electrophilic substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl and phenoxy groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-3-phenylprop-2-enamide: shares similarities with other nitro-substituted phenoxy compounds, such as:

Uniqueness

The unique combination of the nitro, trifluoromethyl, and phenoxy groups in this compound distinguishes it from other similar compounds. This combination imparts specific chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C22H15F3N2O4

Molecular Weight

428.4 g/mol

IUPAC Name

(Z)-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C22H15F3N2O4/c23-22(24,25)16-7-4-8-19(11-16)31-20-13-17(12-18(14-20)27(29)30)26-21(28)10-9-15-5-2-1-3-6-15/h1-14H,(H,26,28)/b10-9-

InChI Key

MIMDRJHVYRYGOU-KTKRTIGZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=CC(=CC(=C2)OC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)OC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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